N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a member of triazolopyrimidines.
Scientific Research Applications
Synthesis and Antitumor Activity
A study by Gomha, Muhammad, and Edrees (2017) investigated a structurally similar compound, focusing on its synthesis and in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines. The results indicated high potency compared to standard antitumor drugs like Cisplatin.
Metal-Free Synthesis Approach
Zheng et al. (2014) explored the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyrimidines from N-(pyridin-2-yl)benzimidamides via a metal-free oxidative N-N bond formation method (Zheng et al., 2014). This novel strategy features short reaction times and high yields.
Tuberculostatic Activity
Research by Titova et al. (2019) highlighted the synthesis of structural analogs of this compound for evaluating tuberculostatic activity, analyzing structure-activity relations.
Novel Transformations for Synthesis
Pokhodylo et al. (2010) studied novel transformations in the synthesis of related compounds, focusing on thienopyrimidine synthesis (Pokhodylo et al., 2010). The research explored various reactions for creating new ring systems and synthesizing derivatives.
Antimicrobial Agents
Mabkhot et al. (2016) synthesized several new derivatives incorporating a thiophene moiety, demonstrating significant antibacterial and antifungal activities (Mabkhot et al., 2016).
Facile Synthesis Route
Soleimany et al. (2015) developed a new facile route for synthesizing related derivatives, offering high yield and simplicity in the synthesis process (Soleimany et al., 2015).
Insecticidal Agents
Soliman et al. (2020) evaluated the biochemical impacts and insecticidal potential of sulfonamide thiazole derivatives, showing significant effectiveness against certain pests (Soliman et al., 2020).
Ultrasonic Irradiation in Synthesis
Frizzo et al. (2014) utilized ultrasonic irradiation in the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines, highlighting the advantages of this methodology (Frizzo et al., 2014).
Microwave-Assisted Synthesis
Shaaban (2008) explored the microwave-assisted synthesis of heterocycles incorporating a trifluoromethyl moiety, emphasizing the efficiency of this approach (Shaaban, 2008).
properties
Molecular Formula |
C19H14F3N5OS |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H14F3N5OS/c20-19(21,22)15-11-13(14-7-4-10-29-14)24-18-25-16(26-27(15)18)17(28)23-9-8-12-5-2-1-3-6-12/h1-7,10-11H,8-9H2,(H,23,28) |
InChI Key |
ITAXYYNQZUTCNK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NN3C(=CC(=NC3=N2)C4=CC=CS4)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NN3C(=CC(=NC3=N2)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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